Sappanol

Overview

Description

Sappanol is a bioactive compound isolated from the heartwood of Caesalpinia sappan, a plant native to Southeast Asia and South India. This compound has been traditionally used in various medicinal applications, including as an analgesic and anti-inflammatory agent . Recent scientific studies have confirmed its diverse bioactivities, making it a compound of interest in modern pharmacological research .

Mechanism of Action

Target of Action

Sappanol, a compound isolated from the heartwood of Caesalpinia sappan, primarily targets pro-inflammatory cytokines such as interleukin (IL-6) and tumor necrosis factor-alpha (TNF-α) . These cytokines play a crucial role in the inflammatory response, and their inhibition can lead to anti-inflammatory effects .

Mode of Action

This compound interacts with its targets, IL-6 and TNF-α, by inhibiting their secretion in lipopolysaccharide-stimulated macrophages . Additionally, this compound increases the secretion of the anti-inflammatory cytokine IL-10 . This modulation of cytokine production results in an overall anti-inflammatory effect .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the inflammatory response pathway. By inhibiting the secretion of pro-inflammatory cytokines and promoting the secretion of anti-inflammatory cytokines, this compound disrupts the normal progression of inflammation . This can lead to downstream effects such as reduced inflammation and potentially alleviated symptoms in conditions characterized by excessive inflammation .

Pharmacokinetics

sappan heartwood , suggesting that it may be bioavailable when consumed in this form

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the modulation of cytokine production. In macrophages, this compound inhibits the secretion of pro-inflammatory cytokines and promotes the secretion of anti-inflammatory cytokines . This can lead to a reduction in inflammation at the cellular level, which may translate to anti-inflammatory effects in the body .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of lipopolysaccharides, which stimulate macrophages, is necessary for this compound to exhibit its anti-inflammatory effects . Additionally, the method of extraction and the source of the C. sappan heartwood can impact the concentration and bioavailability of this compound

Biochemical Analysis

Biochemical Properties

Sappanol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. In lipopolysaccharide-stimulated macrophages, this compound significantly inhibited the secretion of the pro-inflammatory cytokines interleukin (IL-6) and tumor necrosis factor-alpha (TNF-α) .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. This compound increased the secretion of the anti-inflammatory IL-10 in macrophages .

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It exerts its effects at the molecular level, significantly inhibiting the secretion of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sappanol can be isolated from the ethanolic extract of Caesalpinia sappan heartwood using high-performance liquid chromatography (HPLC) . The isolation process involves several steps, including silica-gel column chromatography, high-speed counter-current chromatography, and preparative high-performance liquid chromatography . These methods ensure the purity of this compound and other related compounds such as epithis compound, brazilin, and protosappanin B .

Industrial Production Methods: Industrial production of this compound primarily relies on the extraction from Caesalpinia sappan heartwood. The process involves the use of ethanol as a solvent, followed by various chromatographic techniques to isolate and purify the compound . This method is efficient and yields high-purity this compound suitable for further research and application .

Chemical Reactions Analysis

Types of Reactions: Sappanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound to enhance its bioactivity or to study its chemical properties.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired outcomes .

Major Products Formed: The major products formed from the reactions involving this compound include various derivatives that exhibit enhanced bioactivities .

Scientific Research Applications

Sappanol has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, it is used as a model compound to study the effects of various chemical reactions . In biology, this compound is studied for its anti-inflammatory and antioxidant properties . Industrially, this compound is used in the development of natural dyes and other bioactive products .

Comparison with Similar Compounds

Sappanol is often compared with other similar compounds isolated from Caesalpinia sappan, including epithis compound, brazilin, and protosappanin B . While all these compounds exhibit anti-inflammatory properties, this compound is unique in its ability to significantly increase the secretion of anti-inflammatory cytokines . This makes it a particularly promising compound for the development of new anti-inflammatory therapies .

Properties

IUPAC Name |

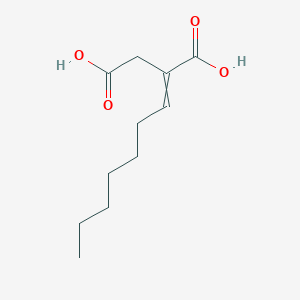

(3R,4S)-3-[(3,4-dihydroxyphenyl)methyl]-2,4-dihydrochromene-3,4,7-triol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O6/c17-10-2-3-11-14(6-10)22-8-16(21,15(11)20)7-9-1-4-12(18)13(19)5-9/h1-6,15,17-21H,7-8H2/t15-,16+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPGFEHZDABUJFR-JKSUJKDBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C2=C(O1)C=C(C=C2)O)O)(CC3=CC(=C(C=C3)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@]([C@H](C2=C(O1)C=C(C=C2)O)O)(CC3=CC(=C(C=C3)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501031877 | |

| Record name | Sappanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501031877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111254-19-4 | |

| Record name | (3R,4S)-3-[(3,4-Dihydroxyphenyl)methyl]-3,4-dihydro-2H-1-benzopyran-3,4,7-triol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111254-19-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sappanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111254194 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sappanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501031877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SAPPANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98CDE6U7UL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the known biological activities of Sappanol?

A1: this compound, a homoisoflavonoid isolated from Caesalpinia sappan, exhibits several promising bioactivities:

- Anti-inflammatory effects: this compound effectively inhibits the production of pro-inflammatory cytokines like Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) in both lipopolysaccharide-stimulated macrophages and IL-1β-stimulated chondrocytes. [, ]

- Antioxidant activity: It demonstrates significant antioxidant properties by inhibiting N-retinylidene-N-retinyl-ethanolamine (A2E) photooxidation and reducing intracellular reactive oxygen species (ROS) and lipid peroxidation. []

Q2: What is the chemical structure of this compound and how was it determined?

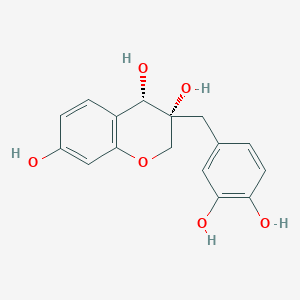

A2: this compound possesses a homoisoflavonoid structure. Its absolute configuration, along with other related compounds like epithis compound and 3'-deoxythis compound, was determined through Horeau's partial resolution method and chemical correlations. This research identified this compound and its related compounds as a novel class of homoisoflavonoids. []

Q3: Has this compound been investigated for its potential in treating specific diseases?

A3: Research suggests this compound could be beneficial for:

- Retinal diseases: Its antioxidant properties, particularly its ability to protect against H2O2-induced retinal cell death and reduce lipid peroxidation, indicate its therapeutic potential for retinal diseases. []

- Inflammatory diseases: The suppression of pro-inflammatory cytokines by this compound in both macrophages and chondrocytes highlights its potential for treating inflammatory conditions, including arthritis. [, ]

Q4: Are there any studies on the safety and potential toxicity of this compound?

A4: While studies have investigated this compound's bioactivities, information regarding its toxicity and safety profile, especially potential long-term effects, remains limited. Further research is necessary to determine safe dosage ranges and evaluate any potential adverse effects.

Q5: What analytical techniques are used to isolate and identify this compound?

A6: this compound can be isolated from Caesalpinia sappan using techniques like high-performance liquid chromatography (HPLC) and centrifugal partition chromatography (CPC). [, ] Its structure and purity can be confirmed using spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS). []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amino]thiophene-2-carboxylic acid](/img/structure/B3081789.png)

![5-bromo-1-(4-methoxybenzyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B3081798.png)

![4-(1-Bromoethyl)-6-[(4-chlorophenyl)thio]-5-fluoropyrimidine](/img/structure/B3081850.png)

![3-methoxy-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3081858.png)